

# Toxicological and Safety Profile of Pyrithioxin Dihydrochloride: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Pyrithioxin dihydrochloride*

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Disclaimer: This document provides a technical overview of the toxicological and safety profile of **Pyrithioxin dihydrochloride**. The information is intended for research, scientific, and drug development professionals. It is not a substitute for professional medical advice.

## Executive Summary

**Pyrithioxin dihydrochloride**, a semi-synthetic analogue of vitamin B6 (pyridoxine), is a neurotropic agent investigated for its potential cognitive-enhancing and neuroprotective effects. [1] This guide provides a comprehensive analysis of its toxicological and safety profile, drawing upon available non-clinical and clinical data. Due to the limited specific toxicological data for **Pyrithioxin dihydrochloride**, this report also incorporates data from its structural analogue, Pyridoxine hydrochloride, to provide a more complete assessment, with the clear delineation that these are distinct chemical entities. The overall profile suggests that while **Pyrithioxin dihydrochloride** has been used therapeutically, there are potential safety considerations, including reports of severe cholestatic hepatitis. [1] A thorough understanding of its toxicological characteristics is therefore crucial for any future development and clinical application.

## Introduction

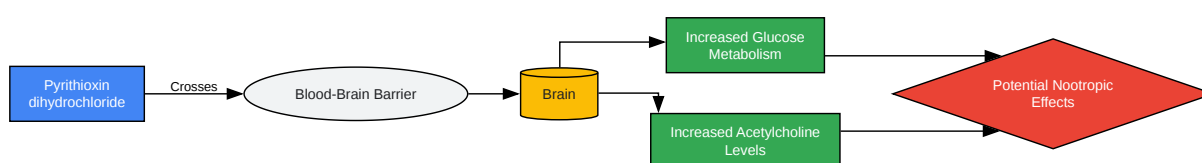
**Pyrithioxin dihydrochloride** (also known as Pyritinol dihydrochloride) is a disulfide dimer of a pyridoxine derivative. [2][3][4] It is believed to enhance cerebral glucose metabolism and increase acetylcholine levels, which may underlie its nootropic effects. [5] This document details

the available toxicological data, including acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental toxicity, and reported adverse effects in humans. Experimental protocols for key toxicological studies are also described to provide context for the presented data.

## Pharmacokinetics and Mechanism of Action

Pyriethoxin is reported to be an orally active compound that can promote the metabolism of glucose and amino acids, increase carotid blood flow, and improve cerebral blood flow.[2][3] It has been shown to elevate acetylcholine levels and enhance memory in rats.[2][3]

The toxic mechanism of high doses of the related compound, Pyridoxine, is thought to involve the inhibition of pyridoxal kinase by the inactive form (pyridoxine), leading to a functional deficiency of the active coenzyme, pyridoxal-5'-phosphate.[6] This can disrupt nerve function and lead to sensory neuropathy.[6][7]



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Caption: Proposed mechanism of action of **Pyriethoxin dihydrochloride**.

## Non-Clinical Toxicology

A comprehensive battery of non-clinical safety studies is essential to characterize the potential toxicity of a drug candidate. The following sections summarize the available data for **Pyriethoxin dihydrochloride** and its analogue, Pyridoxine hydrochloride.

### Acute Toxicity

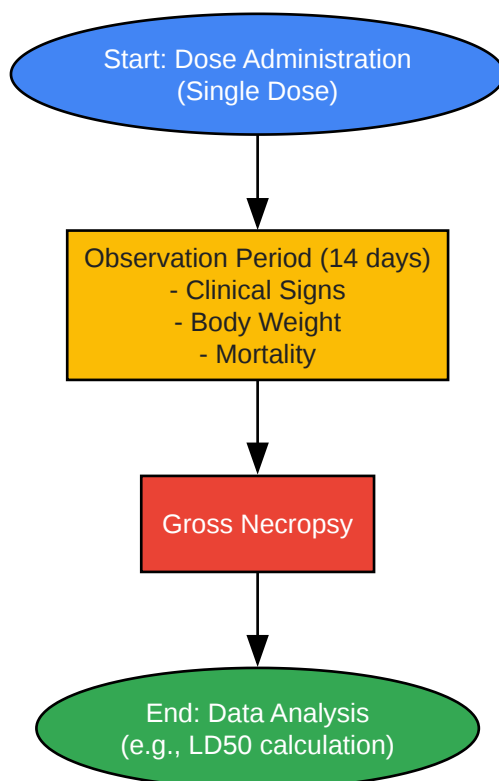
Acute toxicity studies are designed to determine the effects of a single high dose of a substance.[8] The median lethal dose (LD50) is a common endpoint.[8]

Table 1: Acute Toxicity Data

Compound	Species	Route	LD50	Reference(s)
Pyridoxine hydrochloride	Rat	Oral	4,000 mg/kg	[7]
Pyridoxine hydrochloride	Rat	Intravenous	530 mg/kg	[9]

No specific LD50 data for **Pyrithioxin dihydrochloride** was identified in the public domain.

Acute oral toxicity is typically assessed in rodents (e.g., rats or mice) using a limit test or a full dose-range study.[10][11][12] In a limit test, a single high dose (e.g., 2,000 or 5,000 mg/kg) is administered to a small group of animals.[11] If no mortality is observed, the LD50 is considered to be above this dose.[11] For a full study, graded doses are administered to different groups of animals.[10] Observations include clinical signs of toxicity, body weight changes, and mortality over a 14-day period.[11] At the end of the study, a gross necropsy is performed on all animals.[10]



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Caption: General workflow for an acute toxicity study.

## Repeated-Dose Toxicity

Repeated-dose toxicity studies evaluate the effects of a substance following prolonged administration. Key endpoints include the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).[13][14]

No specific NOAEL or LOAEL data for **Pyrithioxin dihydrochloride** from repeated-dose studies were identified in the public domain. A review of chronic toxicity studies of Pyridoxine in various animal species (rats, mice, dogs, monkeys) at doses up to 100 mg/kg/day for up to 106 days reported no clinical or pathological changes.[15]

These studies typically involve administering the test substance daily at three or more dose levels to groups of rodents for 28 or 90 days.[13][16] A control group receives the vehicle only.[13] In-life observations include clinical signs, body weight, food consumption, and detailed clinical examinations. At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis.[13] A full necropsy is performed, and organs are weighed and examined microscopically.[13]

## Genotoxicity

Genotoxicity assays are conducted to assess the potential of a substance to cause damage to genetic material. A standard battery of tests is typically required.[17][18]

No specific genotoxicity data for **Pyrithioxin dihydrochloride** were identified in the public domain.

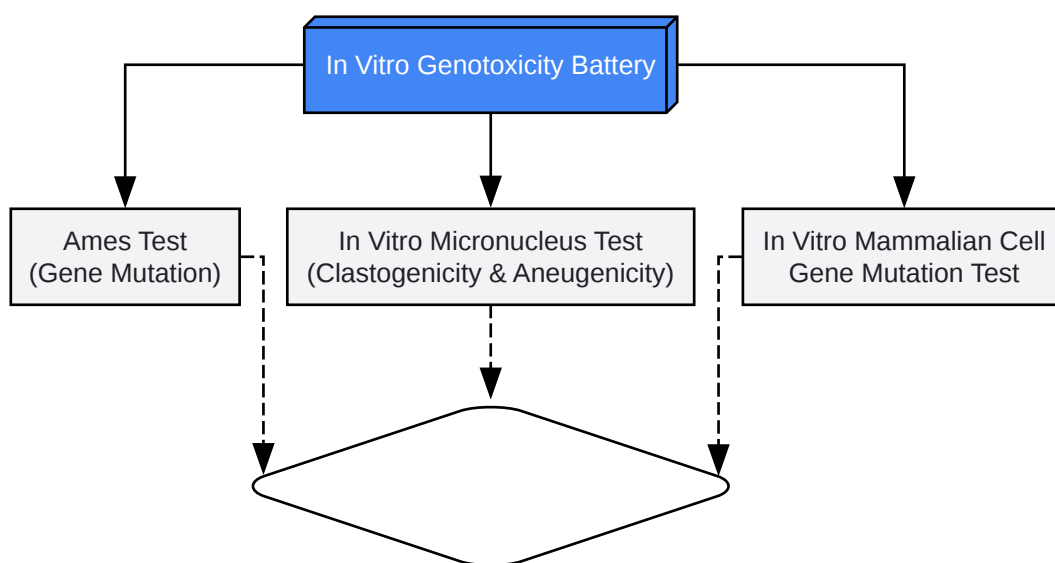
A standard in vitro genotoxicity battery generally includes:

- Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations (point mutations and frameshift mutations).[3][18][19]
- In vitro Micronucleus Test (OECD 487): This assay in mammalian cells detects both clastogenicity (chromosome breakage) and aneugenicity (changes in chromosome number).

[3][20]

- In vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD 476, 490): This test detects gene mutations in mammalian cells.[17][20]

Positive results in in vitro assays usually trigger in vivo follow-up studies, such as the in vivo micronucleus test in rodents (OECD 474).[3]



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Caption: A standard genotoxicity testing strategy.

## Carcinogenicity

Carcinogenicity studies are long-term bioassays designed to assess the tumor-forming potential of a substance.[9]

No specific carcinogenicity data for **Pyriethoxin dihydrochloride** were identified in the public domain. The National Toxicology Program (NTP) has not identified Pyridoxine hydrochloride as a carcinogen.[21]

These studies are typically conducted in two rodent species (e.g., rats and mice) over the majority of their lifespan (e.g., 2 years).[22] The test substance is administered daily in the diet or by gavage.[23] Endpoints include survival, clinical signs, body weight, and the incidence and type of tumors observed during gross and microscopic examination of tissues.[22][23]

## Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential effects of a substance on fertility, pregnancy, and offspring development.[24][25]

No specific reproductive or developmental toxicity data for **Pyriethoxin dihydrochloride** were identified in the public domain. Studies on the related compound, pyridostigmine bromide, in rats did not show effects on male or female fertility.[26] At the highest doses, there was a slight increase in delayed ossification and early resorption, which was considered secondary to maternal toxicity.[26]

A standard set of studies includes:

- Fertility and Early Embryonic Development (Segment I): Male and female rodents are dosed before mating, during mating, and up to implantation.[25][27]
- Embryo-Fetal Development (Segment II): Pregnant animals (typically rats and rabbits) are dosed during the period of organogenesis.[24][25][27] Fetuses are examined for external, visceral, and skeletal abnormalities.[24]
- Pre- and Postnatal Development (Segment III): Pregnant and lactating females are dosed from implantation through weaning.[25] The development and reproductive capacity of the offspring are evaluated.[24]

## Human Safety and Adverse Effects

The safety of **Pyriethoxin dihydrochloride** in humans has been evaluated in some clinical contexts. However, there is a notable report of it inducing severe cholestatic hepatitis.[1]

The adverse effects of high-dose Pyridoxine are well-documented and primarily involve the nervous system.

Table 2: Reported Adverse Effects in Humans

Adverse Effect	Compound	Description	Reference(s)
Severe Cholestatic Hepatitis	Pyrithioxin dihydrochloride	A serious liver-related adverse event.	[1]
Sensory Neuropathy	Pyridoxine	Numbness, tingling, and pain, particularly in the extremities. Risk increases with high doses (e.g., >200-500 mg/day) and long-term use.[28]	[7][28][29]
Photosensitivity	Pyridoxine	Increased sensitivity of the skin to sunlight.	[28][30]
Gastrointestinal Issues	Pyridoxine	Nausea, stomach pain, and loss of appetite at high doses.	[28][30]

## Conclusion

The available toxicological data for **Pyrithioxin dihydrochloride** is limited. Based on the information available and data from its structural analogue, Pyridoxine hydrochloride, the following conclusions can be drawn:

- Acute Toxicity: Likely to be low via the oral route, similar to Pyridoxine hydrochloride.
- Adverse Effects: The potential for severe cholestatic hepatitis with **Pyrithioxin dihydrochloride** is a significant safety concern. High doses of the related compound, Pyridoxine, are associated with sensory neuropathy.
- Data Gaps: There is a clear lack of specific data for **Pyrithioxin dihydrochloride** in the areas of repeated-dose toxicity (NOAEL), genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

For drug development professionals, these data gaps would need to be addressed through a comprehensive non-clinical safety evaluation program compliant with current regulatory guidelines before proceeding with extensive clinical development. The potential for hepatotoxicity should be a key area of investigation.

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## References

- 1. Pyridoxin dihydrochloride | Pyridoxine HCl | TargetMol [[targetmol.com](https://targetmol.com)]
- 2. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 3. [cybra.lodz.pl](https://cybra.lodz.pl) [[cybra.lodz.pl](https://cybra.lodz.pl)]
- 4. Bioassay of 3-(chloromethyl) pyridine hydrochloride for possible carcinogenicity - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. Neurochemical studies on the mechanism of action of pyritinol - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. Vitamin B-6-Induced Neuropathy: Exploring the Mechanisms of Pyridoxine Toxicity - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 7. Pyridoxine-induced toxicity in rats: a stereological quantification of the sensory neuropathy - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 8. [chemsafetypro.com](https://chemsafetypro.com) [[chemsafetypro.com](https://chemsafetypro.com)]
- 9. Carcinogenesis bioassay results from the National Toxicology Program - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. [enamine.net](https://enamine.net) [[enamine.net](https://enamine.net)]
- 11. [fda.gov](https://fda.gov) [[fda.gov](https://fda.gov)]
- 12. acute toxicity Id50: Topics by Science.gov [[science.gov](https://science.gov)]
- 13. KoreaMed Synapse [[synapse.koreamed.org](https://synapse.koreamed.org)]
- 14. In Silico Models for Repeated-Dose Toxicity (RDT): Prediction of the No Observed Adverse Effect Level (NOAEL) and Lowest Observed Adverse Effect Level (LOAEL) for Drugs - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]



- 15. apps.dtic.mil [apps.dtic.mil]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 19. A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. daneshyari.com [daneshyari.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. The 2-year rodent bioassay in drug and chemical carcinogenicity testing: Performance, utility, and configuration for cancer hazard identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioassay of p-Anisidine Hydrochloride for Possible Carcinogenicity (CAS No. 20265-97-8) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Society for Birth Defects Research and Prevention [birthdefectsresearch.org]
- 25. Developmental and reproductive toxicology - ERBC [erbc-group.com]
- 26. Reproductive and developmental toxicity studies of pyridostigmine bromide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
- 28. consensus.app [consensus.app]
- 29. Safety of pyridoxine--a review of human and animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Vitamin B6 (Pyridoxine) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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